

Physicochemical Properties of Dipalmitin Powder: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitin, a diacylglycerol composed of two palmitic acid chains, is a crucial excipient in the pharmaceutical and food industries. Its physicochemical properties, such as melting point, solubility, and crystalline structure, significantly influence the stability, bioavailability, and manufacturing processes of final products. This technical guide provides an in-depth analysis of the core physicochemical characteristics of **dipalmitin** powder, offering quantitative data, detailed experimental protocols, and visual representations of key processes to aid researchers and formulation scientists in its effective utilization.

Core Physicochemical Properties

Dipalmitin is a white to off-white crystalline powder.[1] Its fundamental properties are summarized below, with detailed explanations in the subsequent sections.

General Properties



Property	Value	Source	
Chemical Name	Glycerol 1,2(3)- dihexadecanoate	[2]	
Synonyms	Dipalmitoylglycerol, Dihexadecanoin	[2][3]	
CAS Number	26657-95-4	[2]	
Molecular Formula	C35H68O5	[4]	
Molecular Weight	568.9 g/mol	[4]	
Appearance	White to off-white solid/powder	[1][2]	
Storage Temperature	-20°C is recommended for long-term stability.[4]	[2][4]	

Thermal Properties

The thermal behavior of **dipalmitin** is critical for applications involving heating or melting, such as in the preparation of solid lipid nanoparticles or emulsions.

Property	Value	Source
Melting Point	71.8 °C	[2]
Boiling Point	628.56 °C (estimated)	[5]
Flash Point	177.70 °C (estimated)	[5]

Solubility

Dipalmitin is a nonpolar lipid, and its solubility is governed by the "like dissolves like" principle, exhibiting higher solubility in nonpolar organic solvents and very low solubility in polar solvents like water.[6]



Solvent	Solubility	Data Type	Source
Dimethylformamide (DMF)	20 mg/mL	Quantitative	[2][4][6]
Dimethyl sulfoxide (DMSO)	30 mg/mL	Quantitative	[2][4][6]
Ethanol	0.25 mg/mL	Quantitative	[2][4][6]
Phosphate-Buffered Saline (PBS, pH 7.2)	0.7 mg/mL	Quantitative	[2][4][6]
Chloroform	Slightly Soluble	Qualitative	[1][6]
Ethyl Acetate	Slightly Soluble	Qualitative	[6]
Ether	Soluble	Qualitative	[1]
Water	Insoluble	Qualitative	[1]

Polymorphism

Polymorphism refers to the ability of a solid material to exist in more than one crystal form or arrangement. **Dipalmitin** exhibits a rich polymorphism that significantly influences its physical properties.[7][8] The primary polymorphic forms are α , β ', and β , with stability increasing in that order ($\alpha \rightarrow \beta' \rightarrow \beta$).[7][9]

- α (Alpha) form: This is the least stable polymorph, typically formed upon rapid cooling from the melt.[9]
- β' (Beta prime) form: This form is more stable than the α form and is often desired in food products for its plastic texture.
- β (Beta) form: This is the most stable polymorphic form with the highest melting point and packing density.[7][9]

The transition between these forms can be influenced by factors such as temperature, cooling rate, and the presence of impurities.[9][10] Understanding and controlling these



transformations is crucial for ensuring the stability and desired physical characteristics of **dipalmitin**-containing formulations.[8]

Experimental Protocols

Precise characterization of **dipalmitin**'s physicochemical properties relies on standardized experimental methods.

Determination of Solubility (Isothermal Equilibrium Method)

This protocol describes a method to determine the equilibrium solubility of **dipalmitin** in a solvent at a specific temperature.[6]

Materials:

- **Dipalmitin** powder (>99% purity)
- · Solvent of choice
- Glass vials with screw caps
- Thermostatic shaker or water bath
- Analytical balance
- Filtration apparatus (e.g., syringe filters)
- Oven

Procedure:

- Sample Preparation: Add an excess amount of dipalmitin powder to a known volume or mass of the solvent in a glass vial. The excess solid ensures that a saturated solution is formed.[6]
- Equilibration: Securely cap the vials and place them in a thermostatic shaker set to the desired temperature. Agitate the mixture for 24-72 hours to ensure equilibrium is reached.[6]



Preliminary experiments may be needed to determine the optimal equilibration time.

- Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature until the undissolved solid settles.
- Sample Collection: Carefully withdraw a known volume of the clear supernatant using a preheated syringe and filter it through a suitable syringe filter to remove any undissolved particles.
- Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and place
 it in an oven at a temperature sufficient to evaporate the solvent without degrading the
 dipalmitin.
- Gravimetric Analysis: Once the solvent is completely evaporated, weigh the container with the dried **dipalmitin** residue.
- Calculation: The solubility is calculated as the mass of the dissolved **dipalmitin** per volume (or mass) of the solvent used.[6]



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Caption: Workflow for determining dipalmitin solubility.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

DSC is a powerful technique to determine the melting points and enthalpies of fusion of **dipalmitin**'s polymorphic forms and to study their transitions.[7][8]

Materials:



- **Dipalmitin** powder (>99% purity)
- Aluminum DSC pans and lids
- DSC instrument
- Certified standards for calibration (e.g., indium)

Procedure:

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards.
- Sample Preparation: Accurately weigh 3-5 mg of **dipalmitin** powder into an aluminum DSC pan and hermetically seal it.[7] Prepare an empty, sealed aluminum pan as a reference.
- Thermal Program:
 - Place the sample and reference pans in the DSC cell.
 - Equilibrate the system at a temperature below the expected melting point.
 - Heat the sample at a controlled rate (e.g., 5-10 °C/min) to a temperature above the final melting point.
 - Cool the sample at a controlled rate back to the starting temperature.
 - Perform a second heating scan to observe any changes in the thermal profile due to the thermal history.
- Data Analysis: Analyze the resulting thermogram to identify endothermic peaks
 corresponding to melting events and exothermic peaks corresponding to crystallization or
 polymorphic transitions.[8] The peak temperature provides the melting point, and the
 integrated peak area corresponds to the enthalpy of fusion.

Polymorph Identification by Powder X-ray Diffraction (PXRD)

Foundational & Exploratory





PXRD is essential for identifying the different crystalline forms of **dipalmitin** based on their unique diffraction patterns.[7]

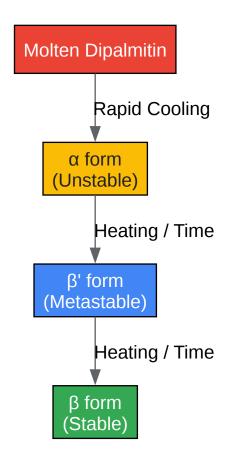
Materials:

- Dipalmitin powder (prepared in different polymorphic forms through controlled thermal treatment)
- · Mortar and pestle
- · Sample holder
- Powder X-ray diffractometer with a Cu Kα radiation source

Procedure:

- Sample Preparation: Prepare the different polymorphic forms of dipalmitin using controlled heating and cooling protocols. Gently grind the solidified sample to a fine powder.[7]
- Sample Mounting: Mount the fine powder onto the sample holder, ensuring a flat and uniform surface.
- Instrument Setup: Place the sample holder in the diffractometer. Set the instrument parameters, including the angular range (2θ), step size, and scan speed.
- Data Collection: Initiate the X-ray scan and collect the diffraction pattern.
- Data Analysis: Analyze the positions (2θ values) and intensities of the diffraction peaks. Each polymorphic form will have a characteristic set of peaks, allowing for its identification.





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Caption: Polymorphic transitions of dipalmitin.

Stability and Storage

Dipalmitin powder is considered stable under normal conditions.[1] For long-term storage, it is recommended to keep it at -20°C.[4] It is important to protect it from incompatible materials, such as strong oxidizing agents.[1]

Conclusion

A comprehensive understanding of the physicochemical properties of **dipalmitin** powder is paramount for its successful application in research and product development. This guide has provided a detailed overview of its key characteristics, including thermal properties, solubility, and polymorphism. The experimental protocols and visual diagrams offered herein serve as practical tools for scientists and researchers to effectively characterize and utilize this versatile lipid excipient.



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